PRN694

Vue d'ensemble

Description

PRN694 est un inhibiteur covalent de petite molécule qui cible sélectivement la kinase des lymphocytes T inductible par l’interleukine-2 et la kinase des lymphocytes au repos. Ces kinases sont essentielles à la signalisation intracellulaire dans les lymphocytes T et les cellules tueuses naturelles, normales et néoplasiques. This compound a démontré un potentiel en tant qu’agent thérapeutique pour les maladies auto-immunes, inflammatoires et malignes .

Mécanisme D'action

PRN694 exerce ses effets en se liant de manière covalente aux résidus de cystéine 442 de la kinase des lymphocytes T inductible par l’interleukine-2 et 350 de la kinase des lymphocytes au repos, bloquant leurs activités de kinase. Cette inhibition empêche l’activation des voies de signalisation en aval, y compris l’activation nucléaire du facteur nucléaire des lymphocytes T activés et la phospholipase C gamma 1 et l’inhibiteur du facteur nucléaire kappa B alpha cytoplasmiques. Le temps de résidence cible prolongé du composé permet une atténuation durable des cellules effectrices in vitro et in vivo .

Méthodes De Préparation

PRN694 est synthétisé par une série de réactions chimiques impliquant la modélisation moléculaire pour concevoir des molécules qui interagissent avec les résidus de cystéine tout en se liant au site de liaison de l’ATP dans le domaine de la kinase. La voie de synthèse implique l’utilisation de divers réactifs et conditions pour obtenir le produit souhaité. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

PRN694 subit plusieurs types de réactions chimiques, notamment :

Liaison covalente : This compound se lie de manière covalente aux résidus de cystéine 442 de la kinase des lymphocytes T inductible par l’interleukine-2 et 350 de la kinase des lymphocytes au repos, bloquant leur activité de kinase

Inhibition de l’activité de la kinase : Le composé inhibe l’activité de la kinase en se liant de manière irréversible aux kinases cibles, empêchant leur activation et les voies de signalisation subséquentes

Activation cellulaire et moléculaire : This compound empêche l’activation cellulaire et moléculaire induite par le récepteur des lymphocytes T et le récepteur Fc, inhibant la prolifération des lymphocytes T et bloquant la libération de cytokines pro-inflammatoires

4. Applications de la Recherche Scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les rôles de la kinase des lymphocytes T inductible par l’interleukine-2 et de la kinase des lymphocytes au repos dans la signalisation des cellules immunitaires

Biologie : Étudié pour son potentiel à inhiber l’activation des lymphocytes T et des cellules tueuses naturelles, ce qui en fait un composé précieux pour l’étude des réponses immunitaires

Médecine : Exploré en tant qu’agent thérapeutique pour les maladies auto-immunes, inflammatoires et malignes, y compris la leucémie prolymphocytaire des lymphocytes T

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies de signalisation des cellules immunitaires

Applications De Recherche Scientifique

PRN694 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the roles of interleukin-2-inducible T-cell kinase and resting lymphocyte kinase in immune cell signaling

Biology: Investigated for its potential to inhibit T-cell and natural killer cell activation, making it a valuable compound for studying immune responses

Medicine: Explored as a therapeutic agent for autoimmune, inflammatory, and malignant diseases, including T-cell prolymphocytic leukemia

Industry: Utilized in the development of new drugs targeting immune cell signaling pathways

Comparaison Avec Des Composés Similaires

PRN694 est unique en son genre dans son inhibition double de la kinase des lymphocytes T inductible par l’interleukine-2 et de la kinase des lymphocytes au repos. Les composés similaires incluent :

Acalabrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton avec un mécanisme d’action et des applications thérapeutiques différents.

La sélectivité unique de this compound et son temps de résidence cible prolongé en font un composé précieux pour l’étude et le traitement potentiel des maladies médiées par les cellules immunitaires .

Propriétés

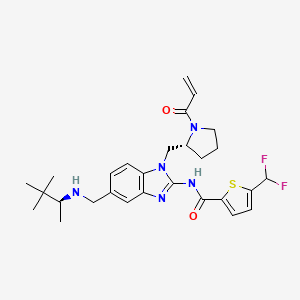

IUPAC Name |

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTKFBGDLDPFLB-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575818-46-0 | |

| Record name | PRN-694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRN-694 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

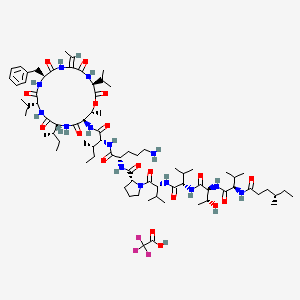

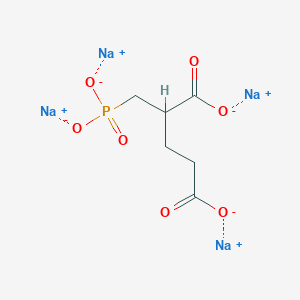

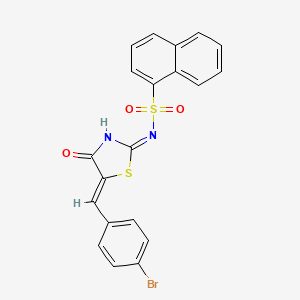

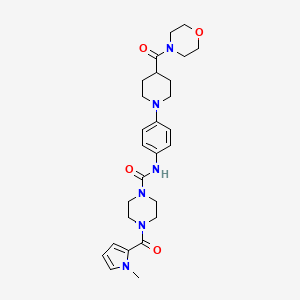

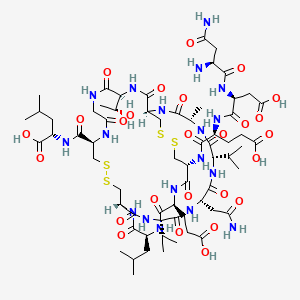

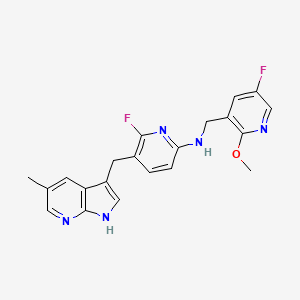

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)